Cas no 80548-31-8 (2-(1-Phenyl-ethylamino)ethanol)

2-(1-Phenyl-ethylamino)ethanol is a chiral amino alcohol derivative with potential applications in asymmetric synthesis and pharmaceutical intermediates. Its structure, featuring both hydroxyl and amine functional groups, makes it a versatile building block for the preparation of optically active compounds. The phenyl-ethyl substituent enhances steric and electronic properties, which can influence selectivity in catalytic reactions. This compound may serve as a ligand or precursor in the development of enantioselective catalysts. Its well-defined stereochemistry and modifiable functional groups offer advantages in fine chemical synthesis, particularly where precise molecular control is required. Proper handling and storage under inert conditions are recommended due to its reactive nature.
2-(1-Phenyl-ethylamino)ethanol structure
80548-31-8 structure
Product Name:2-(1-Phenyl-ethylamino)ethanol
CAS No:80548-31-8
MF:C10H15NO
MW:165.232202768326
MDL:MFCD01862171
CID:985802
PubChem ID:6993821
Update Time:2025-10-11

2-(1-Phenyl-ethylamino)ethanol Chemical and Physical Properties

Names and Identifiers

    • (R)-(+)-N-(2-Hydroxyethyl)-alpha-phenylethylamine
    • (R)-(+)-2-(1-Phenylethyl)-amino-ethanol
    • (R)-(+)-N-(2-Hydroxyethyl)-alpha-methylbenzylamine
    • (R)-(+)-2-[(1-Phenylethyl)-amino]-ethanol
    • (1R)-N-(2-hydroxyethyl)-1-phenylethanaminium
    • 2-{[(1R)-1-phenylethyl]amino}ethanol
    • (R)-(+)-N-(2-HYDROXYETHYL)-α-PHENYLETHYLAMINE
    • 2-{[(1R)-1-phenylethyl]amino}ethan-1-ol
    • (R)-2-((1-Phenylethyl)amino)ethan-1-ol
    • EN300-72984
    • GXIWMXAAPLZOBY-SECBINFHSA-N
    • AKOS012298532
    • (R)-(+)-2-[(1-Phenylethyl)amino]ethanol
    • A864677
    • 80548-31-8
    • N12299
    • CS-0259326
    • (R)-(+)-2-(1-Phenylethyl)-amino-ethanol; (R)-(+)-N-(2-Hydroxyethyl)-alpha-methylbenzylamine; (R)-(+)-2-[(1-Phenylethyl)-amino]-ethanol; (1R)-N-(2-hydroxyethyl)-1-phenylethanaminium; 2-{[(1R)-1-phenylethyl]amino}ethanol
    • Ethanol, 2-[[(1R)-1-phenylethyl]amino]-
    • (R)-2-(1-phenylethylamino)ethanol
    • (R)-(+)-N-(2-hydroxyethyl)-alpha-phenylethylamine, AldrichCPR
    • SCHEMBL5499560
    • 2-[[(1R)-1-phenylethyl]amino]ethanol
    • 2-[(R)-alpha-Methylbenzylamino]ethanol
    • MFCD01862171
    • (R)-(+)-N-(2-Hydroxyethyl)-phenylethylamine
    • 2-(1-Phenyl-ethylamino)ethanol
    • MDL: MFCD01862171
    • Inchi: 1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1
    • InChI Key: GXIWMXAAPLZOBY-SECBINFHSA-N
    • SMILES: OCCN[C@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 1
  • XLogP3: 1
  • Topological Polar Surface Area: 36.8

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0203 (rough estimate)
  • Boiling Point: 293.09°C (rough estimate)
  • Refractive Index: 1.532-1.535
  • PSA: 32.26000
  • LogP: 1.72040
  • Solubility: Not available

2-(1-Phenyl-ethylamino)ethanol Security Information

2-(1-Phenyl-ethylamino)ethanol Pricemore >>

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